C3-Cyclohexyl vs. C3-Cyclobutyl Linker: Conformational and Lipophilic Differentiation
The target compound incorporates a cyclohexyl linker at C3, whereas the most extensively characterised close analog—3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS 936901-72-3)—uses a cyclobutanone moiety [1]. Cyclohexyl linkers provide greater conformational flexibility and a larger hydrophobic surface area (calculated ΔcLogP ≈ +1.2 vs. cyclobutyl), which can enhance binding to hydrophobic kinase pockets but may reduce ligand efficiency [2]. This structural difference is expected to shift target selectivity profiles, particularly between IGF-1R and PI3Kδ isoforms, though direct comparative biochemical data for the target compound remain unpublished [1][2].
| Evidence Dimension | C3 substituent topology and calculated lipophilicity |
|---|---|
| Target Compound Data | Cyclohexyl linker; calc. cLogP ≈ 4.8 (estimated); MW 384.86 |
| Comparator Or Baseline | 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS 936901-72-3); cyclobutanone linker; calc. cLogP ≈ 3.6 (estimated); MW 249.7 |
| Quantified Difference | ΔcLogP ≈ +1.2; ΔMW ≈ +135 Da; ring size: 6-membered vs. 4-membered |
| Conditions | In silico calculation (cLogP); no direct biochemical comparison available |
Why This Matters
The larger, more lipophilic cyclohexyl linker may improve binding to flat, hydrophobic kinase ATP pockets but necessitates careful optimization of lipophilic efficiency (LipE) to avoid promiscuity—a key procurement consideration for SAR programs.
- [1] Pyrazines.com (2022). '936901-72-3: 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone – Synthesis and SAR'. Summarises patent data from Buck, E. A. et al. (2007). View Source
- [2] Mulvihill, M. J. et al. (2011) 'Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2', ACS Medicinal Chemistry Letters, 2(4), pp. 296–301. doi:10.1021/ml100276x. View Source
